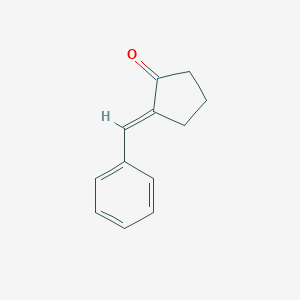
2-Benzylidenecyclopentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylidenecyclopentanone, also known as this compound, is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photopolymerization Applications
One of the most prominent applications of 2-benzylidenecyclopentanone is as a photoinitiator in photopolymerization processes. Its ability to initiate polymerization under visible light has made it a valuable component in:
- 3D Printing : The compound facilitates the photopolymerization of resins used in 3D printing technologies. Its rigidity due to the cyclopentanone structure allows for higher monomer conversion rates compared to traditional photoinitiators .
- Microelectronics : It is utilized in microfabrication techniques, enabling the creation of intricate patterns and structures essential for electronic devices .
- Coatings and Adhesives : The compound's photoinitiating properties are beneficial in developing coatings that require rapid curing under light exposure, enhancing efficiency in manufacturing processes .
Table 1: Comparison of Photoinitiators
| Property | This compound | Traditional Photoinitiators |
|---|---|---|
| Light Absorption | Visible Light | UV Light |
| Monomer Conversion Rate | High | Moderate |
| Thermal Stability | High | Variable |
| Application Area | 3D Printing, Coatings | General Polymerization |
Biological Applications
Research indicates that this compound exhibits various biological activities , making it a candidate for drug discovery. Studies have shown that derivatives of this compound can interact with biological molecules, leading to potential therapeutic applications:
- Antimicrobial Activity : Certain derivatives demonstrate effectiveness against pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their potential use as antimicrobial agents .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of benzylidene cyclopentanones reveal their ability to induce apoptosis in cancer cells, suggesting their role as anticancer agents .
Table 2: Biological Activities of Derivatives
| Compound Derivative | Activity Type | Effectiveness |
|---|---|---|
| 2-Benzylidene-1-indanone | Antimicrobial | Effective against MRSA |
| 4-Benzylidene-cyclohexanone | Cytotoxicity | Induces apoptosis |
Material Science Applications
In material science, this compound is explored for its role in creating advanced materials:
- Epoxy Resins : The compound acts as a co-monomer in epoxy formulations, enhancing their properties and facilitating photocrosslinking reactions. This application is particularly relevant in developing materials with reduced shrinkage during curing processes .
- Photodynamic Therapy : Its photophysical properties allow it to be employed in photodynamic therapy (PDT), where light-sensitive compounds are used to treat diseases like cancer through localized activation by light .
Case Study 1: Photoinitiation Efficiency
A study demonstrated that this compound outperformed conventional photoinitiators in initiating polymerization under lower light intensities. This was achieved by comparing its performance with traditional initiators in various resin formulations used for 3D printing applications .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of derivatives revealed that specific modifications to the benzylidene group significantly enhanced antibacterial activity against Gram-positive bacteria. This study underscores the importance of structural variations in optimizing biological activity .
特性
CAS番号 |
1921-90-0 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC名 |
(2E)-2-benzylidenecyclopentan-1-one |
InChI |
InChI=1S/C12H12O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b11-9+ |
InChIキー |
ZFJFROHCPHULKY-PKNBQFBNSA-N |
SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C1 |
異性体SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)C1 |
正規SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C1 |
同義語 |
(E)-2-benzylidenecyclopentanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















